molecular formula C10H22NaO B8452104 Sodium t-amyl oxide

Sodium t-amyl oxide

Cat. No. B8452104
M. Wt: 181.27 g/mol
InChI Key: UIIJZQVROQHLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium t-amyl oxide is a useful research compound. Its molecular formula is C10H22NaO and its molecular weight is 181.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium t-amyl oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium t-amyl oxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Sodium t-amyl oxide

Molecular Formula

C10H22NaO

Molecular Weight

181.27 g/mol

InChI

InChI=1S/C10H22O.Na/c1-7-9(3,4)11-10(5,6)8-2;/h7-8H2,1-6H3;

InChI Key

UIIJZQVROQHLAP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OC(C)(C)CC.[Na]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

860 mg of sodium were added to 18 ml of tertiary amylalcohol-absolute toluene (1:1), and the mixture was refluxed for 5 hours. Then, the reaction mixture was condensed to dryness, whereby sodium tertiary amyloxide was obtained. 20 ml of absolute toluene and 1.09 g of 1,2,3,4-tetrahydro-1-(3-methoxycarbonylpropyl)-2-benzyl-β-carboline were added to said sodium tertiary amyloxide under ice-cooling, and the mixture was stirred at the same temperature for 3 hours. After the reaction was completed, ethyl acetate was added to the reaction mixture. Said mixture was washed with an aqueous saturated sodium chloride solution, dried and then condensed. The residue thus obtained was purified by silica gel chromatography (Solvent: chloroform), and then recrystallized from a mixture of methanol and isopropyl ether, whereby 300 mg of 1,2,3,3a,4,5,6,7-octahydro-3-benzyl-7-oxo-azepino[1,2,3-lm]-β-carboline were obtained. Yield: 30.3%
Quantity
860 mg
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18 mL
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Tert-amyl alcohol was sent as a first fluid from the center at a ratio of supply pressure/back pressure of 0.40 MPa/0.25 MPa, a rotation speed of 1000 rpm, and a sending temperature of 120° C., and sodium was introduced as a second fluid at 103° C. into a space between the processing surfaces at 10 mL/min. The first fluid and the second fluid were mixed in a thin film fluid, and then a solution obtained after processing was discharged from the space between the processing surfaces at 19 mL/min. As a result, a solution of sodium t-amyl oxide and t-amyl alcohol was obtained.
Quantity
0 (± 1) mol
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Reaction Step One
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